![molecular formula C14H7F6NO4S B2855303 1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene CAS No. 2411307-14-5](/img/structure/B2855303.png)
1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene
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Overview
Description
This compound is a derivative of pentafluorobenzene, which is a benzene ring substituted with five fluorine atoms . The specific substituent in this case is a 2-(4-fluorosulfonyloxyanilino)-2-oxoethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of pentafluorobenzene. Pentafluorobenzene can be prepared by defluorination of highly fluorinated cyclohexanes over hot nickel or iron . The specific substituent could then be added through further reactions, although the exact methods would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the specific substituent. For example, the compound is likely to be a liquid at room temperature, similar to pentafluorobenzene .properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO4S/c15-10-8(11(16)13(18)14(19)12(10)17)5-9(22)21-6-1-3-7(4-2-6)25-26(20,23)24/h1-4H,5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWUQRXRXANAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C(=C(C(=C2F)F)F)F)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,3,4,5,6-Pentafluorophenyl)acetamido]phenyl sulfurofluoridate |
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